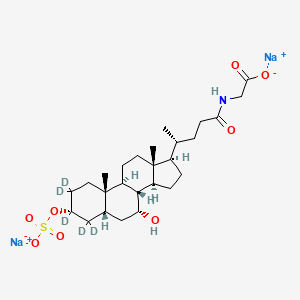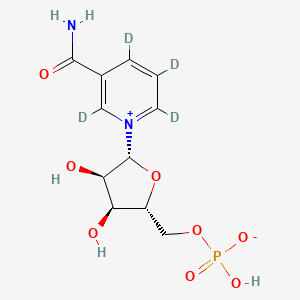
4-Hydroxy Atorvastatin Lactone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Atorvastatin Lactone-d5 is a deuterium-labeled derivative of 4-hydroxy atorvastatin lactone. It is primarily used as an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites. Atorvastatin is a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the 4-hydroxy atorvastatin lactone molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. One common method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-speed vibration milling and other mechanochemical techniques has been explored to enhance the efficiency and environmental sustainability of the synthesis .
化学反应分析
Types of Reactions: 4-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
4-Hydroxy Atorvastatin Lactone-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites.
Biology: Studying the metabolic pathways and pharmacokinetics of atorvastatin.
Medicine: Investigating the efficacy and safety of atorvastatin and its derivatives in treating hypercholesterolemia and cardiovascular diseases.
Industry: Used in the development and quality control of pharmaceutical formulations containing atorvastatin
作用机制
4-Hydroxy Atorvastatin Lactone-d5, like atorvastatin, inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not significantly alter the mechanism of action but allows for precise quantification in research studies .
相似化合物的比较
4-Hydroxy Atorvastatin Lactone: The non-deuterated form of the compound.
Atorvastatin Lactone: Another metabolite of atorvastatin.
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Uniqueness: 4-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic and metabolic studies .
属性
分子式 |
C33H33FN2O5 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1/i3D,4D,5D,6D,7D |
InChI 键 |
KDJMDZSAAFACAM-GVULGNFTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
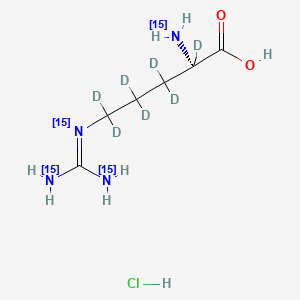

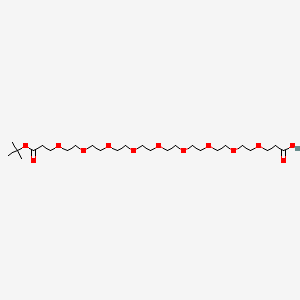
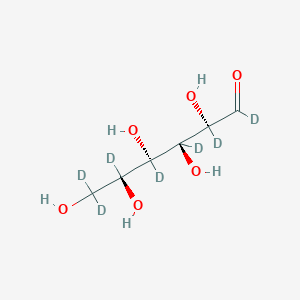
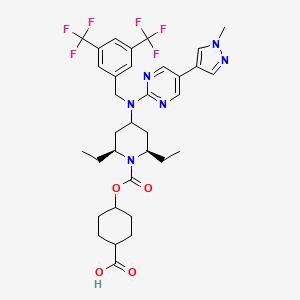
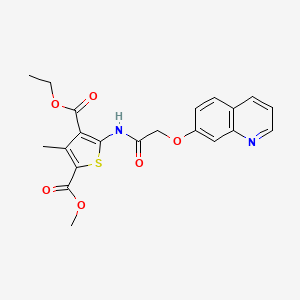

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

